N-(1H-1,3-benzodiazol-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Description
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Properties
Molecular Formula |
C18H15N3O2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C18H15N3O2/c1-11-6-7-13-12(10-23-16(13)8-11)9-17(22)21-18-19-14-4-2-3-5-15(14)20-18/h2-8,10H,9H2,1H3,(H2,19,20,21,22) |
InChI Key |
JHUZBUPMUFKYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H15N3O
- CAS Number : 749893-13-8
This structure consists of a benzodiazole moiety linked to a substituted benzofuran, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : These compounds can act as inhibitors of specific enzymes involved in cellular processes. For example, studies have shown that benzodiazole derivatives can inhibit mono-ADP-ribosyltransferase toxins, which are virulence factors in pathogenic bacteria .
- Antimicrobial Activity : Similar compounds have demonstrated antifungal and antibacterial properties. The presence of the benzodiazole ring is often linked to enhanced antimicrobial efficacy due to its ability to interact with microbial cell membranes and inhibit vital metabolic pathways .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of related benzodiazole derivatives found significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4 µg/mL to 128 µg/mL, depending on the specific derivative and target organism.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Escherichia coli | 32 |
| This compound | Pseudomonas aeruginosa | 64 |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicated a moderate cytotoxic effect on human cancer cell lines with IC50 values ranging from 20 µM to 50 µM.
Case Studies
Several case studies have explored the therapeutic potential of benzodiazole derivatives:
- Case Study on Anticancer Activity : In a study involving human breast cancer cells, treatment with this compound resulted in significant apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.
- Study on Antiviral Properties : Another investigation highlighted the compound's ability to inhibit viral replication in vitro, suggesting potential applications in antiviral therapy. The compound was shown to interfere with viral entry into host cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
